1'H-5alpha-Cholest-2-eno(3,2-b)indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1'H-5alpha-Cholest-2-eno[3,2-b]indole is a steroid. It derives from a hydride of a pregnane.
Scientific Research Applications
Synthesis and Characterization
1'H-5alpha-Cholest-2-eno(3,2-b)indole has been synthesized as a model compound for intended CD investigations. Various derivatives, such as the N-methyl, N-acetyl, and N-formyl compounds, along with their respective methoxy derivatives, have been synthesized through the application of the Fischer indole synthesis method (Samu et al., 1993).
Biochemical Studies and Derivatives
The Fischer-indole cyclization of phenylhydrazones and N-methylphenylhydrazones of some cholest-2-eno[3,2-b]indole derivatives have been explored, indicating its role in further chemical synthesis and potential biochemical applications (Harvey & Reid, 1972).
Inhibition of Sterol Biosynthesis
Compounds derived from this compound have been studied for their effects on sterol synthesis in cells, showcasing their potential impact in biochemistry and cellular biology. They were found to be potent inhibitors of sterol synthesis, indicating their significance in studies related to cellular metabolism and potentially in pharmacological contexts (Schroepfer et al., 1977).
Pharmacological Potential
While the explicit pharmacological applications of this compound are not detailed in the papers, the structural similarity to other indole compounds, which are crucial in pharmaceutical chemistry, hints at possible medicinal applications. For instance, the Fischer indole synthesis, associated with the preparation of this compound, is a well-known method in the synthesis of pharmacologically active compounds (Taber & Tirunahari, 2011).
Properties
CAS No. |
4356-25-6 |
---|---|
Molecular Formula |
C33H49N |
Molecular Weight |
459.7 g/mol |
IUPAC Name |
(1S,2S,5R,6R,9S,10R,13S)-1,5-dimethyl-6-[(2R)-6-methylheptan-2-yl]-16-azahexacyclo[11.11.0.02,10.05,9.015,23.017,22]tetracosa-15(23),17,19,21-tetraene |
InChI |
InChI=1S/C33H49N/c1-21(2)9-8-10-22(3)27-15-16-28-25-14-13-23-19-31-26(24-11-6-7-12-30(24)34-31)20-33(23,5)29(25)17-18-32(27,28)4/h6-7,11-12,21-23,25,27-29,34H,8-10,13-20H2,1-5H3/t22-,23+,25+,27-,28+,29+,32-,33+/m1/s1 |
InChI Key |
UJPMSSIEJPGKGY-YHPMGPRQSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC5=C(C4)NC6=CC=CC=C56)C)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CC5=C(C4)NC6=CC=CC=C56)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CC5=C(C4)NC6=CC=CC=C56)C)C |
4356-25-6 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.